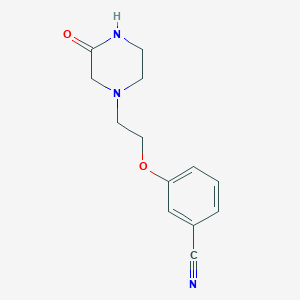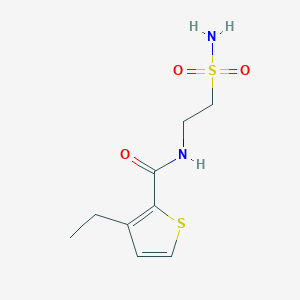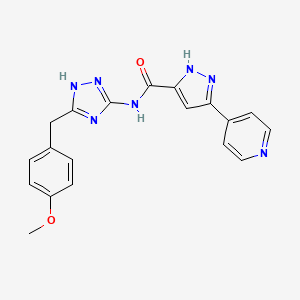
N-(5-(4-Methoxybenzyl)-1H-1,2,4-triazol-3-yl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(4-Methoxybenzyl)-1H-1,2,4-triazol-3-yl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of triazole and pyrazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-Methoxybenzyl)-1H-1,2,4-triazol-3-yl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Pyrazole Ring: This step often involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Coupling Reactions: The triazole and pyrazole rings can be coupled using various coupling agents like EDCI, DCC, or other carbodiimides in the presence of a base.
Introduction of the Methoxybenzyl and Pyridinyl Groups: These groups can be introduced through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-(4-Methoxybenzyl)-1H-1,2,4-triazol-3-yl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of specific enzymes or receptors.
Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory, anti-cancer, or anti-microbial properties.
Industry: As a component in the development of new materials or agrochemicals.
Mécanisme D'action
The mechanism of action of N-(5-(4-Methoxybenzyl)-1H-1,2,4-triazol-3-yl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxamide depends on its specific biological target. Generally, such compounds may:
Bind to Enzymes: Inhibit or activate enzyme activity by binding to the active site or allosteric sites.
Interact with Receptors: Modulate receptor activity by acting as agonists or antagonists.
Affect Cellular Pathways: Influence various cellular pathways, leading to changes in cell function or behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-(4-Methoxybenzyl)-1H-1,2,4-triazol-3-yl)-5-(phenyl)-1H-pyrazole-3-carboxamide
- N-(5-(4-Methoxybenzyl)-1H-1,2,4-triazol-3-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide
Uniqueness
N-(5-(4-Methoxybenzyl)-1H-1,2,4-triazol-3-yl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C19H17N7O2 |
|---|---|
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-3-pyridin-4-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H17N7O2/c1-28-14-4-2-12(3-5-14)10-17-21-19(26-25-17)22-18(27)16-11-15(23-24-16)13-6-8-20-9-7-13/h2-9,11H,10H2,1H3,(H,23,24)(H2,21,22,25,26,27) |
Clé InChI |
UPHGFCUPSBLRBA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)C3=CC(=NN3)C4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


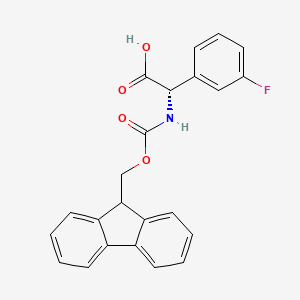
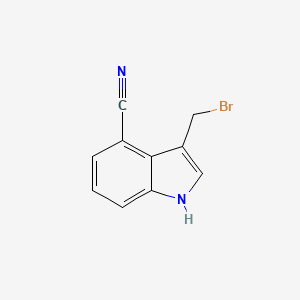
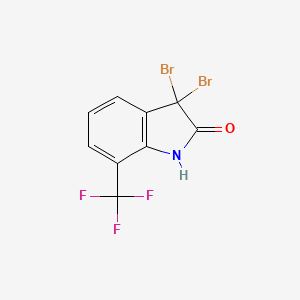


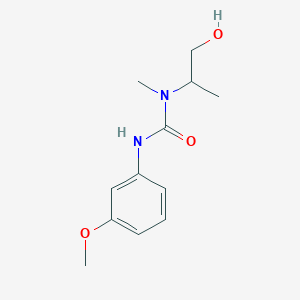
![6,7-Difluoro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid](/img/structure/B14896247.png)
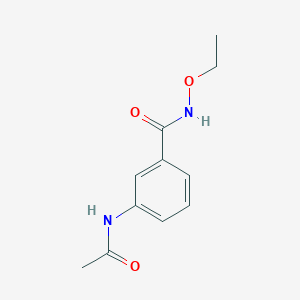
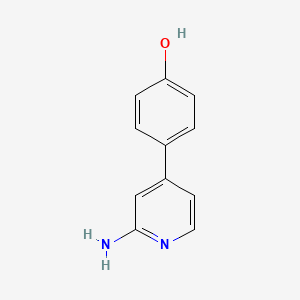
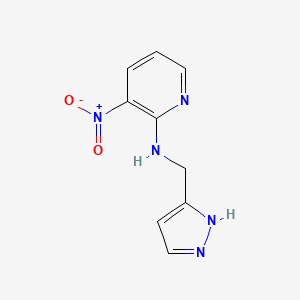
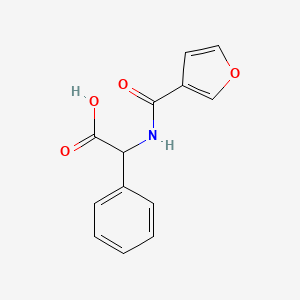
![5-Isopropyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B14896272.png)
